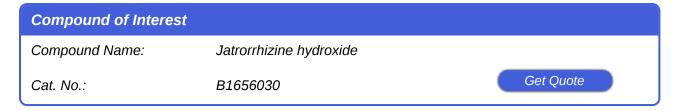


Application Notes and Protocols for Jatrorrhizine Hydroxide Extraction and Preparation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine is a protoberberine alkaloid found in a variety of medicinal plants, including species of Coptis, Berberis, and Phellodendron.[1][2] It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anticancer properties.[3][4] **Jatrorrhizine hydroxide**, the hydroxylated form of jatrorrhizine, is a subject of growing interest in drug discovery and development. These application notes provide detailed protocols for the extraction, purification, and preparation of jatrorrhizine, along with methods for its quantitative analysis.

Data Presentation

Table 1: Comparison of Jatrorrhizine Extraction Methods



Extraction Method	Plant Source	Solvent System	Key Parameters	Reported Yield/Purity	Reference
Acid-Base Solvent Extraction	Coptis chinensis	0.2% Acetic acid in 50% Ethanol	Reflux extraction, pH adjustment for precipitation	>80% purity	[5]
Ultrasonic- Assisted Extraction (UAE)	Coptis chinensis	50% aqueous Deep Eutectic Solvent (Choline chloride:Urea , 1:2)	Ultrasonic power: 150 W, Temperature: 60°C, Time: 15 min	High extraction efficiency for jatrorrhizine	[1]
Reflux Extraction	Berberis julianae (cell culture)	Dilute H ₂ SO ₄ , followed by HCl and NaCl	Not specified	Not specified	[6]
Supercritical Fluid Extraction (SFE)	Coptis chinensis	Supercritical CO ₂ with 1,2- propanediol as modifier	Pressure: 200-500 bar, Time: 3 h	High recovery of related alkaloids (berberine)	[7]
Maceration	Tinospora cordifolia	Not specified	Not specified	Not specified	[8]

Table 2: Chromatographic and Analytical Parameters for Jatrorrhizine Quantification



Analytical Method	Column	Mobile Phase	Detection Wavelength	Application	Reference
High- Performance Liquid Chromatogra phy (HPLC)	ODS reverse phase	Phosphoric acid- acetonitrile system	346 nm	Quantitative analysis in Berberis julianae extracts	[9]
HPLC	Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm)	Acetonitrile and water with 0.1% phosphoric acid (gradient)	345 nm	Simultaneous determination in Phellodendri Amurensis Cortex	[2]
Thin-Layer Chromatogra phy (TLC) - Scanning	Not specified	Not specified	450 nm	Quantitative analysis in Berberis julianae extracts	[9]
Spectrophoto metry	Not applicable	Not applicable	430 nm	Direct determination in Berberis julianae extracts	[9]

Experimental Protocols

Protocol 1: Acid-Base Solvent Extraction and Purification of Jatrorrhizine from Coptis chinensis

This protocol is adapted from a patented method for industrial-scale production.[5]

1. Extraction: a. Pulverize dried rhizomes of Coptis chinensis to a coarse powder. b. To 1 kg of the powdered plant material, add 12 L of a 0.2% acetic acid solution in 50% ethanol. c. Heat the mixture to reflux for a specified period (e.g., 2 hours). d. Cool the mixture and filter to



separate the extract from the plant residue. e. Repeat the extraction process on the residue to ensure complete recovery of alkaloids. f. Combine the filtrates and concentrate under reduced pressure to recover the ethanol.

2. Precipitation and Purification: a. Adjust the pH of the concentrated aqueous extract to 9 with a base (e.g., ammonia solution) to precipitate the total alkaloids. b. Allow the precipitate to settle, then collect it by filtration. c. Redissolve the precipitate in an acidic aqueous solution (e.g., 0.5% sulfuric acid). d. Add sodium chloride (15% w/v) to the acidic solution to selectively precipitate protoberberine alkaloids. e. Filter the solution to collect the precipitate. f. The precipitate can be further purified by recrystallization from a suitable solvent system, such as 50% acetonitrile, to yield jatrorrhizine chloride.[10]

Protocol 2: Flash Column Chromatography for Separation of Jatrorrhizine from Berberine

This protocol is particularly useful for separating jatrorrhizine from berberine, which often cooccur in plant extracts.[11]

- 1. Column Preparation: a. Prepare a slurry of silica gel in the initial mobile phase. b. For enhanced separation, use silica gel treated with 10% w/w sodium carbonate. This retains the acidic jatrorrhizine while allowing berberine to elute.[11] c. Pack a glass column with the silica gel slurry.
- 2. Sample Loading and Elution: a. Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., methanol). b. Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry. c. Carefully load the dried sample onto the top of the prepared column. d. Begin elution with a non-polar solvent system (e.g., pentane followed by ethyl acetate) to elute less polar compounds and berberine.[11] e. Monitor the column fractions using Thin-Layer Chromatography (TLC). f. Once berberine has been completely eluted, switch to a more polar and acidic mobile phase (e.g., ethyl acetate/methanol/water/formic acid; 8.75:1:0.2:0.05) to elute the retained jatrorrhizine.[11]
- 3. Fraction Analysis and Final Purification: a. Identify the fractions containing jatrorrhizine by TLC. A suitable mobile phase for TLC is ethyl acetate/water/formic acid (9:0.5:0.5), where jatrorrhizine has an Rf value of approximately 0.1.[11] b. Combine the jatrorrhizine-containing



fractions and evaporate the solvent under reduced pressure. c. The resulting solid can be further purified by crystallization.

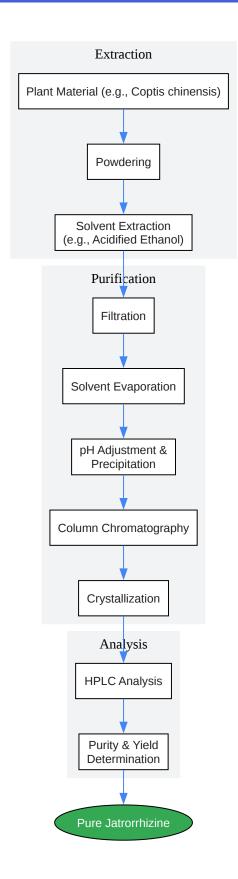
Protocol 3: Total Synthesis of Jatrorrhizine

This four-step synthesis provides a chemical route to jatrorrhizine with a reported overall yield of 20%.[3]

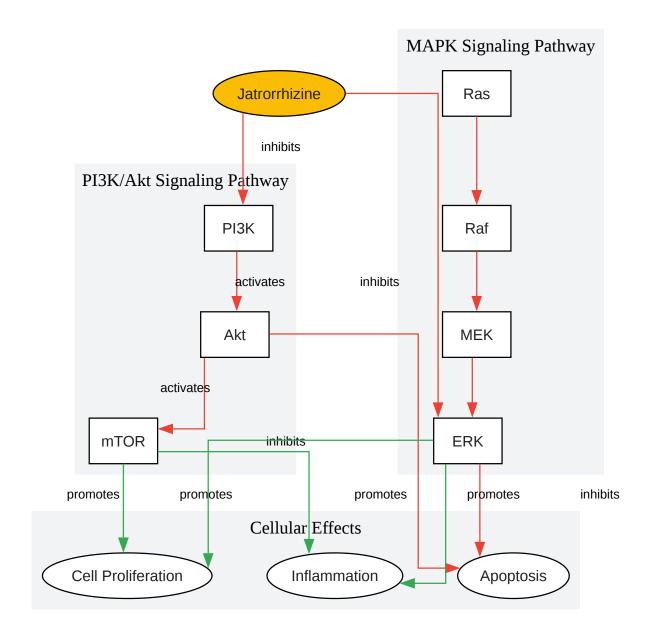
- 1. Pictet-Spengler Reaction: a. React phenethylamine with 2,2-dimethoxyacetaldehyde to form a tetrahydroisoquinoline intermediate.
- 2. Reductive Amination: a. React the tetrahydroisoquinoline intermediate with 2,3-dimethoxybenzaldehyde to afford a tertiary amine.
- 3. Friedel-Crafts Cyclization: a. Subject the tertiary amine to Friedel-Crafts cyclization to form the protoberberine skeleton.
- 4. Oxidation: a. Perform an oxidation reaction to yield isomerically pure jatrorrhizine.

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Methodological & Application





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